molecular formula C6H10F3O4P B14290672 Diethyl (1,1,2-trifluoro-2-oxoethyl)phosphonate CAS No. 113161-61-8

Diethyl (1,1,2-trifluoro-2-oxoethyl)phosphonate

Cat. No.: B14290672
CAS No.: 113161-61-8
M. Wt: 234.11 g/mol
InChI Key: DAXAIAQZQZBQQM-UHFFFAOYSA-N
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Description

Diethyl (1,1,2-trifluoro-2-oxoethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a trifluoromethyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (1,1,2-trifluoro-2-oxoethyl)phosphonate typically involves the reaction of diethyl phosphite with a trifluoromethyl ketone under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the diethyl phosphite, followed by the addition of the trifluoromethyl ketone to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety in handling the reagents and products.

Chemical Reactions Analysis

Types of Reactions

Diethyl (1,1,2-trifluoro-2-oxoethyl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phosphonate group can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction could produce phosphonates with hydroxyl groups.

Scientific Research Applications

Diethyl (1,1,2-trifluoro-2-oxoethyl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism by which Diethyl (1,1,2-trifluoro-2-oxoethyl)phosphonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the phosphonate group can participate in covalent bonding with target molecules. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate
  • Diethyl (2-oxo-2-phenylethyl)phosphonate
  • Diethyl 4-fluorobenzylphosphonate

Uniqueness

Diethyl (1,1,2-trifluoro-2-oxoethyl)phosphonate is unique due to the specific positioning of the trifluoromethyl group adjacent to the ketone and phosphonate groups. This structural arrangement imparts distinct reactivity and properties compared to other similar compounds .

Properties

CAS No.

113161-61-8

Molecular Formula

C6H10F3O4P

Molecular Weight

234.11 g/mol

IUPAC Name

2-diethoxyphosphoryl-2,2-difluoroacetyl fluoride

InChI

InChI=1S/C6H10F3O4P/c1-3-12-14(11,13-4-2)6(8,9)5(7)10/h3-4H2,1-2H3

InChI Key

DAXAIAQZQZBQQM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C(=O)F)(F)F)OCC

Origin of Product

United States

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